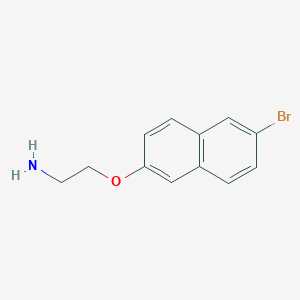

2-(2-Aminoethoxy)-6-bromonaphthalene

描述

Significance of Naphthalene (B1677914) Scaffolds in Contemporary Organic Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, serves as a fundamental building block in the synthesis of a myriad of complex organic molecules. orgsyn.org Its rigid, planar structure and rich electron density make it an attractive scaffold for constructing compounds with specific three-dimensional arrangements and electronic properties. In medicinal chemistry, the naphthalene core is present in numerous approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. ekb.eg The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of a molecule's pharmacological profile. ekb.eg Beyond pharmaceuticals, naphthalene derivatives are integral to the development of dyes, polymers, and advanced materials with unique optical and electronic characteristics.

Overview of Substituted Naphthalenes in Diverse Research Domains

The versatility of the naphthalene scaffold is fully realized through the introduction of various substituents onto its core structure. These modifications give rise to a vast library of compounds with tailored properties, finding applications across multiple scientific disciplines.

Medicinal Chemistry : Substituted naphthalenes are central to drug discovery. For example, Naproxen, an anti-inflammatory drug, features a methoxy (B1213986) and a propionic acid group on the naphthalene ring. ekb.eg Other derivatives have been investigated for their potential as anticancer agents, with some showing significant growth inhibition against human tumor cell lines. nih.gov

Materials Science : The photophysical properties of naphthalene make its derivatives ideal candidates for organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors. Functionalization allows for the tuning of emission wavelengths and quantum yields.

Chemical Biology : Naphthalene-based fluorescent probes are designed to detect specific biomolecules, such as glutathione (B108866), in living cells, which can be significant for the diagnosis and prediction of diseases like sepsis.

Positional Isomerism and Substituent Effects in Naphthalene Systems for Modulating Reactivity and Properties

The naphthalene ring system has two distinct positions for monosubstitution: the α-position (carbons 1, 4, 5, and 8) and the β-position (carbons 2, 3, 6, and 7). These positions are not electronically equivalent, leading to differences in reactivity and the properties of the resulting isomers.

Contextualizing 2-(2-Aminoethoxy)-6-bromonaphthalene within the Broader Field of Functionalized Naphthalenes

This compound is a disubstituted naphthalene derivative featuring two distinct functional groups at the 2 and 6 positions. The molecule incorporates a bromine atom and an aminoethoxy side chain. The bromine atom is a common substituent in medicinal chemistry, often introduced to modulate lipophilicity or to serve as a handle for further chemical transformations, such as cross-coupling reactions. The aminoethoxy group provides a flexible, hydrophilic side chain with a primary amine, which can participate in hydrogen bonding and salt formation.

This specific compound serves as a valuable intermediate in synthetic chemistry. For instance, its hydrochloride salt is utilized as a reactant in the synthesis of dendrimer-like amino amides, which have been investigated for their activity as sodium channel blockers. chemicalbook.com The synthesis of this compound itself would likely proceed from a more common precursor, 6-bromo-2-naphthol (B32079). orgsyn.orgyoutube.com This precursor can be synthesized from 2-naphthol (B1666908) through a bromination reaction, followed by reduction. orgsyn.orgyoutube.com The 6-bromo-2-naphthol can then be alkylated with a suitable protected 2-aminoethyl halide, followed by deprotection, to yield the final product.

The combination of the naphthalene core, the reactive bromine atom, and the versatile aminoethoxy chain makes this compound a prime example of a functionalized naphthalene designed for further elaboration into more complex and potentially bioactive molecules.

Structure

3D Structure

属性

IUPAC Name |

2-(6-bromonaphthalen-2-yl)oxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c13-11-3-1-10-8-12(15-6-5-14)4-2-9(10)7-11/h1-4,7-8H,5-6,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPVTXKQQHEQKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Methodologies for 2 2 Aminoethoxy 6 Bromonaphthalene and Its Precursors/derivatives

Strategies for Regioselective Bromination of Naphthalene (B1677914) Derivatives

The introduction of a bromine atom at a specific position on the naphthalene ring is a critical step in the synthesis of 2-(2-Aminoethoxy)-6-bromonaphthalene and its precursors. The primary goal is the synthesis of 6-bromo-2-naphthol (B32079), a key intermediate.

Direct Bromination Approaches and Controlled Reaction Conditions

Direct electrophilic aromatic substitution is a common method for the bromination of naphthalene and its derivatives. However, controlling the regioselectivity can be challenging, as the reaction can yield a mixture of isomers. google.com The bromination of naphthalene itself often leads to α-bromonaphthalene as the major product under kinetic control. google.com

For the synthesis of the crucial precursor, 6-bromo-2-naphthol, the starting material is typically 2-naphthol (B1666908) (β-naphthol). Direct bromination of 2-naphthol with elemental bromine in a solvent like glacial acetic acid does not yield the desired product directly. Instead, it forms 1,6-dibromo-2-naphthol. orgsyn.orgyoutube.com This dibrominated compound is then subjected to a selective reduction (de-bromination) to remove the bromine atom at the 1-position, yielding 6-bromo-2-naphthol. orgsyn.orgyoutube.com

The control of reaction conditions is paramount. The addition of bromine to 2-naphthol in glacial acetic acid is often performed at a controlled temperature to manage the exothermic nature of the reaction. orgsyn.org The subsequent reduction step requires specific reagents to selectively remove the more reactive α-position bromine.

| Starting Material | Brominating Agent | Solvent | Key Conditions | Intermediate Product | Ref. |

| 2-Naphthol | Bromine (Br₂) | Glacial Acetic Acid | Gentle shaking, cooling as needed | 1,6-dibromo-2-naphthol | orgsyn.org |

| 2-Naphthol | Sodium Bromide / Oxone | Solid-state grinding | Room temperature, overnight stirring | 1-bromo-2-naphthol | google.com |

Indirect Methods for Introducing Bromine Functionality

Indirect methods for bromination often involve the selective removal of bromine atoms from polybrominated precursors or the transformation of other functional groups into bromine. A prominent example is the synthesis of 6-bromo-2-naphthol from 1,6-dibromo-2-naphthol. This process, known as hydrodebromination or reductive debromination, selectively removes the bromine atom at the C-1 position. prepchem.com

Commonly, this reduction is achieved using metallic tin in the presence of an acid. orgsyn.orgprepchem.com For instance, after the initial bromination of 2-naphthol to 1,6-dibromo-2-naphthol in acetic acid, mossy tin is added to the reaction mixture, which is then heated to reflux for several hours. orgsyn.orgyoutube.com The tin selectively reduces the 1-bromo position, yielding the desired 6-bromo-2-naphthol. orgsyn.org Other reducing systems, such as stannous chloride and hydrochloric acid, have also been employed for this transformation. orgsyn.org

Another indirect approach involves the proto-debromination of tetrabromonaphthalenes using reagents like butyllithium (BuLi) at low temperatures, which can regioselectively yield specific dibromonaphthalene isomers. orgsyn.orgguidechem.com

Synthesis of Key Bromonaphthalene Intermediates

The most critical bromonaphthalene intermediate for the target compound is 6-bromo-2-naphthol . The synthesis typically follows a two-step sequence from 2-naphthol as detailed in Organic Syntheses.

Bromination : 2-Naphthol is treated with two equivalents of bromine in glacial acetic acid. This reaction proceeds readily, yielding the intermediate 1,6-dibromo-2-naphthol. orgsyn.org

Reduction : The crude 1,6-dibromo-2-naphthol is then reduced in the same pot by adding metallic tin and heating the mixture. The tin selectively cleaves the C-Br bond at the 1-position. After workup, which involves precipitating the product in water, filtration, and washing, crude 6-bromo-2-naphthol is obtained in high yield (96-100%). orgsyn.org The crude product can be further purified by vacuum distillation and recrystallization. orgsyn.orgyoutube.com

A summary of a typical synthesis for 6-bromo-2-naphthol is presented below.

| Step | Reagents | Solvent | Reaction Time | Yield | Purity/Melting Point | Ref. |

| 1. Bromination | 2-Naphthol, Bromine | Glacial Acetic Acid | 15-30 min | - | - | orgsyn.org |

| 2. Reduction | Mossy Tin | Glacial Acetic Acid / Water | 3 hours (boiling) | 96-100% (crude) | 123–127 °C (crude) | orgsyn.org |

| 3. Purification | Vacuum distillation, Recrystallization | Acetic Acid / Water | - | 77-96% (after distillation) | 127–129 °C (pure) | orgsyn.orgyoutube.com |

Methodologies for Incorporating Aminoethoxy Functionalities onto Aromatic Systems

Once the 6-bromo-2-naphthol core is synthesized, the next stage involves attaching the aminoethoxy group. This is typically achieved through etherification of the hydroxyl group.

Amination Reactions via Nucleophilic Substitution on Aromatic Scaffolds

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. nih.gov In principle, the bromine atom on a bromonaphthalene could be displaced by an amino-containing nucleophile. However, SNAr reactions generally require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. masterorganicchemistry.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com

The 6-bromo-2-naphthol scaffold lacks strong activation for SNAr at the C-6 position, making direct displacement of the bromine by an aminoethoxy nucleophile challenging under standard SNAr conditions. Such reactions would likely require harsh conditions (high temperatures and pressures) or transition-metal catalysis (e.g., Buchwald-Hartwig amination), which are more modern approaches. Therefore, this is not the preferred route for this specific synthesis.

Etherification Strategies Employing Aminoethoxy Alcohols

The most common and effective method for attaching the sidechain is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol or phenol to form a potent nucleophile (an alkoxide or phenoxide), which then displaces a halide from an alkyl halide in an SN2 reaction. wikipedia.orgwvu.edu

In the context of synthesizing this compound, the strategy involves:

Deprotonation : 6-bromo-2-naphthol is treated with a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), to deprotonate the phenolic hydroxyl group. This generates the corresponding sodium 6-bromo-2-naphthoxide ion, a strong oxygen nucleophile.

Nucleophilic Substitution : The naphthoxide ion is then reacted with an appropriate electrophile carrying the aminoethoxy group. A key challenge is that the amino group in the electrophile (e.g., in 2-aminoethyl bromide) is also nucleophilic and can lead to side reactions. To prevent this, the amino group is typically protected with a group like tert-butoxycarbonyl (Boc). A suitable electrophile would be N-Boc-2-bromoethylamine. The naphthoxide attacks the carbon bearing the bromine, displacing it and forming the ether linkage.

Deprotection : The final step is the removal of the protecting group (e.g., the Boc group) from the nitrogen atom, usually by treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final product, this compound.

| Reaction Type | Substrates | Base | Key Features | Product Class | Ref. |

| Williamson Ether Synthesis | Phenol (e.g., 6-bromo-2-naphthol) + Alkyl Halide | Strong base (e.g., NaH, NaOH) | SN2 mechanism; forms C-O bond | Ether | wikipedia.org |

This etherification strategy provides a reliable and high-yielding pathway to the desired product, leveraging a classic and well-understood reaction mechanism.

Advanced Synthetic Techniques for Aminoethoxy-Containing Molecules, Including Solid-Phase Approaches

Modern synthetic strategies for molecules containing the aminoethoxy moiety, such as this compound, have evolved to include advanced methods that offer improvements in efficiency, purity, and scalability. Among these, solid-phase synthesis represents a significant advancement over traditional solution-phase chemistry.

Solid-phase synthesis (SPS) involves attaching a starting material to an insoluble solid support (resin) and carrying out the synthetic steps in a sequential manner. This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing of the resin. For the synthesis of aminoethoxy-containing aryl ethers, a suitable resin, such as a 2-chlorotrityl chloride resin, can be employed. The synthesis would typically commence by anchoring a protected amino alcohol to the resin. Subsequent reaction with an aryl halide, in this case, a derivative of 6-bromonaphthalene, would form the desired ether linkage. The final product is then cleaved from the resin. This methodology allows for the efficient construction of libraries of related compounds and can be adapted for automated synthesis.

The key advantages of solid-phase synthesis include:

Simplified Purification: Elimination of traditional chromatographic purification steps.

Use of Excess Reagents: Driving reactions to completion without complicating product isolation.

Automation: Suitability for high-throughput synthesis.

While specific protocols for the solid-phase synthesis of this compound are not extensively documented, the principles of SPS for small organic molecules are well-established and can be readily adapted.

Convergent and Linear Synthesis Pathways for this compound

A linear synthesis involves the sequential modification of a starting molecule in a step-by-step fashion until the final product is obtained. In the context of this compound, a plausible linear pathway would be:

Bromination of 2-naphthol: This initial step introduces the bromine atom at the 6-position of the naphthalene ring.

Reduction: If the bromination yields a di-brominated intermediate, a reduction step is necessary to obtain 6-bromo-2-naphthol.

Etherification: The resulting 6-bromo-2-naphthol is then reacted with a suitable two-carbon unit containing a protected amine, such as N-Boc-2-bromoethylamine.

Deprotection: The final step involves the removal of the protecting group from the amino moiety to yield the target compound.

In contrast, a convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For this compound, a convergent approach would entail:

Fragment A Synthesis: Preparation of the 6-bromo-2-naphthol moiety.

Fragment B Synthesis: Preparation of the N-protected 2-aminoethoxy unit, for instance, N-Boc-2-aminoethanol.

Fragment Coupling: The two fragments are then joined, typically via an etherification reaction such as the Williamson ether synthesis or the Mitsunobu reaction.

Deprotection: Removal of the amino protecting group.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential, step-by-step transformation of a single starting material. | Conceptually straightforward. | Overall yield can be low for long sequences. |

| Convergent Synthesis | Independent synthesis of key fragments followed by their assembly. | Higher overall yield, greater flexibility. | Requires more complex planning and synthesis of multiple fragments. |

Post-Synthetic Derivatization and Functionalization of this compound

The presence of a primary amino group in this compound provides a reactive handle for a variety of post-synthetic modifications. This allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships and the development of new chemical entities.

N-Acylation: The primary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is typically high-yielding and can be used to introduce a wide range of acyl groups, from simple alkyl chains to more complex aromatic or heterocyclic moieties.

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This functionalization introduces a sulfonyl group, which can significantly alter the electronic and steric properties of the molecule.

Urea and Thiourea Formation: The amino group can react with isocyanates or isothiocyanates to form ureas and thioureas, respectively. These reactions are generally efficient and provide access to a class of compounds with important biological activities. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate or isothiocyanate.

The following table summarizes these key derivatization reactions:

| Reaction Type | Reagents | Functional Group Introduced |

| N-Acylation | Acyl chloride or anhydride, base | Amide |

| N-Sulfonylation | Sulfonyl chloride, base | Sulfonamide |

| Urea Formation | Isocyanate | Urea |

| Thiourea Formation | Isothiocyanate | Thiourea |

These derivatization strategies highlight the versatility of this compound as a scaffold for chemical library synthesis and the development of novel functional molecules.

Advanced Spectroscopic and Structural Characterization of 2 2 Aminoethoxy 6 Bromonaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-(2-Aminoethoxy)-6-bromonaphthalene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals and confirm the connectivity of the atoms.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring and the aliphatic protons of the aminoethoxy side chain.

The aromatic region would likely show a complex pattern of signals due to the disubstituted naphthalene core. Based on known data for similar compounds like 2-bromonaphthalene (B93597) and 6-bromo-2-naphthol (B32079), the chemical shifts for the naphthalene protons can be predicted. The protons on the brominated ring are expected to be influenced by the electron-withdrawing effect of the bromine atom, while the protons on the other ring will be affected by the electron-donating aminoethoxy group.

The aliphatic region is expected to show two triplets, characteristic of an ethyl group with different adjacent atoms. The methylene (B1212753) group attached to the oxygen atom (O-CH₂) would appear at a lower field compared to the methylene group attached to the nitrogen atom (N-CH₂), owing to the higher electronegativity of oxygen. The protons of the primary amine (-NH₂) would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | 7.8 - 8.0 | d | ~ 8.5 |

| H-3 | 7.1 - 7.3 | d | ~ 2.5 |

| H-4 | 7.6 - 7.8 | d | ~ 8.5 |

| H-5 | 7.5 - 7.7 | d | ~ 8.8 |

| H-7 | 7.3 - 7.5 | dd | ~ 8.8, 2.0 |

| H-8 | 7.9 - 8.1 | d | ~ 2.0 |

| O-CH ₂ | 4.1 - 4.3 | t | ~ 5.0 |

| N-CH ₂ | 3.1 - 3.3 | t | ~ 5.0 |

| NH ₂ | 1.5 - 2.5 | br s | - |

Note: Predicted values are based on theoretical principles and data from analogous compounds.

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Skeleton Confirmation

The ¹³C NMR spectrum is crucial for confirming the carbon framework of the molecule. It is expected to show 12 distinct signals, corresponding to the 10 carbons of the naphthalene ring system and the 2 carbons of the ethoxy chain.

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom bearing the bromine (C-6) would be shifted to a lower field. Conversely, the carbon attached to the oxygen of the ethoxy group (C-2) would experience a significant downfield shift due to the electronegativity of oxygen. The remaining aromatic carbons would have chemical shifts in the typical range for naphthalene derivatives. libretexts.org The aliphatic carbons of the aminoethoxy group would appear at a much higher field.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | ~ 129 |

| C-2 | ~ 155 |

| C-3 | ~ 110 |

| C-4 | ~ 130 |

| C-4a | ~ 128 |

| C-5 | ~ 129 |

| C-6 | ~ 118 |

| C-7 | ~ 131 |

| C-8 | ~ 127 |

| C-8a | ~ 135 |

| O-C H₂ | ~ 68 |

| N-C H₂ | ~ 41 |

Note: Predicted values are based on theoretical principles and data from analogous compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To definitively assign all proton and carbon signals, two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the coupled aromatic protons on the naphthalene ring and between the two methylene groups in the aminoethoxy chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the aminoethoxy side chain and the naphthalene ring, for example, by observing a correlation between the O-CH₂ protons and the C-2 of the naphthalene ring. It would also confirm the assignments of the quaternary carbons.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry would be used to confirm the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. The nominal molecular weight is approximately 280 g/mol . Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion would likely proceed through several pathways. Cleavage of the ether bond is a common fragmentation pathway for ethers. Loss of the aminoethoxy group would result in a fragment corresponding to the 6-bromonaphthoxy cation. Another likely fragmentation would be the cleavage of the C-C bond in the side chain, leading to the loss of a CH₂NH₂ radical.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity |

| 279/281 | [M]⁺, Molecular ion |

| 221/223 | [M - C₂H₅N]⁺ |

| 193/195 | [M - C₂H₆NO]⁺ |

| 143 | [C₁₀H₇O]⁺ |

| 114 | [C₉H₆]⁺ |

Note: m/z values are nominal and the presence of bromine isotopes will result in doublet peaks for bromine-containing fragments.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, which is useful for identifying functional groups and providing a unique "fingerprint" for the compound.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C-H, C-O, C-N, and C-Br bonds, as well as aromatic C=C stretching vibrations. The N-H stretching of the primary amine would appear as a medium intensity band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene groups would be seen just below 3000 cm⁻¹. The C-O ether stretching would give a strong absorption band around 1250 cm⁻¹. The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

Raman spectroscopy would also be a valuable tool. currentseparations.com Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong signals in the Raman spectrum, providing a characteristic fingerprint for the naphthalene core. researchgate.net

Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 | Weak |

| Aromatic C-H Stretch | 3050 - 3150 | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-O Ether Stretch | 1230 - 1270 | Medium |

| C-N Stretch | 1020 - 1250 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

Note: Predicted frequencies are based on typical ranges for the respective functional groups.

X-ray Crystallography for Determination of Solid-State Molecular Conformation and Packing (where applicable to related bromonaphthalene derivatives)

While specific X-ray crystallography data for this compound is not available, analysis of related bromonaphthalene derivatives can provide insights into the likely solid-state conformation and packing of this molecule.

Studies on various naphthalene derivatives have shown that the planarity of the naphthalene ring system is a dominant structural feature. nih.gov In the solid state, these molecules often arrange in herringbone or pi-stacking motifs, driven by intermolecular van der Waals forces and, where applicable, hydrogen bonding.

Advanced Applications and Functionalization Pathways of 2 2 Aminoethoxy 6 Bromonaphthalene

Development of Naphthalene-Based Fluorescent Probes and Sensors

The inherent fluorescence of the naphthalene (B1677914) ring system makes it an excellent platform for the design of chemical sensors. The substituents on 2-(2-Aminoethoxy)-6-bromonaphthalene allow for the rational design of "turn-on" or "turn-off" fluorescent probes that can detect a variety of chemical species with high sensitivity and selectivity.

Design Principles for Intramolecular Charge Transfer (ICT) Systems and Their Modulation

A key principle in the design of fluorescent probes is the modulation of an Intramolecular Charge Transfer (ICT) process. ICT systems typically consist of an electron-donating moiety (D) and an electron-accepting moiety (A) connected by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state that often has distinct fluorescence properties compared to the parent fluorophore. rsc.org

In the case of this compound, the aminoethoxy group serves as the electron donor (D), while the naphthalene core acts as the π-system. The presence of the electron-donating amino group enhances the electron density of the naphthalene ring, influencing its photophysical properties. The modulation of this ICT state is the basis for its use in sensing. Any chemical event that alters the electron-donating ability of the amino group—such as protonation, coordination to a metal ion, or reaction with an analyte—will change the degree of ICT and, consequently, the fluorescence emission wavelength and intensity. For instance, binding to an electrophilic species can inhibit the ICT process, often leading to a blue-shift in emission and an increase in fluorescence quantum yield. rsc.org

| Component | Role in ICT System | Modulation Mechanism |

|---|---|---|

| Aminoethoxy Group (-OCH₂CH₂NH₂) | Electron Donor (D) | The lone pair of electrons on the nitrogen atom initiates the charge transfer. Its donating ability can be inhibited by protonation or coordination with Lewis acids (e.g., metal ions). |

| Naphthalene Core | π-Conjugated System (Fluorophore) | Transmits the electronic effect between the donor and acceptor groups and serves as the fluorescent reporter. |

| Bromo Group (-Br) | Modulator/Synthetic Handle | As an electron-withdrawing group, it can influence the energy of the excited state. More importantly, it serves as a key site for synthetic modification to introduce acceptor groups or other functionalities. |

Sensing Mechanisms for Specific Analytes (e.g., ions, small molecules, biomolecules)

The dual functionality of this compound allows for the design of sensors for a wide range of analytes through different mechanisms.

Ion Sensing: The primary amine and the ether oxygen in the aminoethoxy side chain can act as a chelating unit for various metal ions. Upon binding a metal ion, the lone pair of electrons on the nitrogen becomes engaged in coordination, which suppresses the photoinduced electron transfer (PET) or ICT process. This inhibition of quenching pathways often results in a significant enhancement of fluorescence, a mechanism known as Chelation-Enhanced Fluorescence (CHEF). Naphthalene-based probes have been successfully designed for detecting ions such as Al³⁺ and Cu²⁺. nih.govmdpi.com The specificity for a particular ion can be tuned by modifying the structure of the binding pocket.

Small Molecule Sensing: The nucleophilic amino group can react covalently with specific electrophilic small molecules. For example, primary amines are known to react with aldehydes and phosgene. rsc.orgrsc.org A probe based on this compound could be designed to be initially non-fluorescent or weakly fluorescent. Upon reaction with an analyte like formaldehyde, the formation of a new, more conjugated, or rigidified structure could "turn on" the fluorescence by altering the ICT characteristics of the system. rsc.org

Biomolecule Sensing: Through synthetic modification, the core structure can be appended with recognition units for specific biomolecules. For instance, the amino group could be functionalized with a peptide sequence to target a specific protein. nih.gov Alternatively, the bromine atom can be replaced with moieties that have an affinity for certain biological structures, enabling the targeted delivery and sensing in complex biological environments.

| Analyte Class | Specific Example | Sensing Mechanism | Expected Fluorescence Response |

|---|---|---|---|

| Metal Ions | Al³⁺, Cu²⁺, Hg²⁺ | Chelation by the aminoethoxy group, inhibiting PET/ICT. | Fluorescence "turn-on" or ratiometric shift. |

| Small Molecules | Formaldehyde, Phosgene | Covalent reaction with the primary amine, forming a new chemical entity with different photophysical properties. | Fluorescence "turn-on". |

| Biomolecules | Specific Proteins or Peptides | Binding of a functionalized probe to the biomolecule, causing a change in the local environment and modulating fluorescence. | Change in fluorescence intensity or polarization. |

Applications in Advanced Imaging Techniques and Detection Systems

Derivatives of this compound hold potential for use in advanced bioimaging. Probes that exhibit a "turn-on" fluorescence response upon interaction with a specific analyte are highly desirable for cellular imaging, as they provide a high signal-to-noise ratio. Naphthalene-based probes have been successfully used for imaging glutathione (B108866) (GSH) in living cells and even in patients with sepsis. thno.orgnih.gov By modifying the core structure to enhance properties like cell permeability and target specificity, probes derived from this compound could be developed for similar applications.

Furthermore, extending the π-conjugation of the naphthalene system through reactions at the bromine position can shift the excitation and emission wavelengths to the near-infrared (NIR) region. NIR probes are particularly advantageous for in vivo imaging due to deeper tissue penetration and reduced autofluorescence. Additionally, strategic molecular design can yield probes suitable for specialized techniques like two-photon microscopy (TPM), which allows for high-resolution imaging deep within scattering biological tissues. thno.org

Role as a Key Synthetic Intermediate in Complex Chemical Synthesis

Beyond its potential in sensing, this compound is a powerful intermediate for constructing more complex molecules. The orthogonal reactivity of the amino and bromo groups allows for stepwise, controlled functionalization.

Precursor for Advanced Polycyclic Aromatic Hydrocarbon Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules with significant interest in materials science for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). researchgate.net The bromine atom at the 6-position of this compound is a key handle for extending the π-conjugated system via palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or ester, is a particularly powerful method for forming new carbon-carbon bonds. wikipedia.orglibretexts.orgresearchgate.net By reacting this compound with various aryl or vinyl boronic acids, a wide array of larger, functionalized PAHs can be synthesized. The aminoethoxy group can be maintained to impart desirable solubility or electronic properties to the final material, or it can be further modified after the PAH core has been constructed. This approach provides a modular strategy for tuning the optoelectronic properties of new materials. nih.gov

| Boronic Acid/Ester Partner | Potential Product Structure Class | Potential Application |

|---|---|---|

| Phenylboronic acid | Phenyl-substituted naphthalene | Organic electronics, liquid crystals |

| Naphthaleneboronic acid | Binaphthyl derivative | Chiral ligands, fluorescent materials |

| Pyreneboronic acid | Pyrene-naphthalene hybrid | OLEDs, solar cells |

| Thiopheneboronic acid | Thienyl-naphthalene derivative | Organic semiconductors, OFETs |

Building Block for Functionalized Naphthalene-Based Scaffolds in Medicinal Chemistry and Materials Science

The naphthalene scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govekb.egijpsjournal.com The ability to introduce diverse functionalities onto the naphthalene core is critical for developing new therapeutic agents. This compound is an excellent starting point for building libraries of drug-like molecules.

The two functional groups can be addressed sequentially:

Modification of the Amino Group: The primary amine can undergo a wide range of reactions, including N-alkylation, N-acylation, sulfonylation, or condensation with aldehydes/ketones to form Schiff bases, which can be further reduced to secondary amines. These modifications can be used to attach pharmacophores or alter the molecule's pharmacokinetic properties.

Modification of the Bromo Group: As discussed, the C-Br bond can be functionalized via cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce aryl, alkyl, alkynyl, or amino groups. This allows for extensive exploration of the chemical space around the naphthalene core.

This dual reactivity also makes it a valuable monomer or building block in materials science for creating functional polymers or metal-organic frameworks (MOFs) where the amino group can coordinate to metal centers or act as a site for post-synthetic modification. wuttkescience.com

Integration into Supramolecular Assemblies and Polymer Architectures

The bifunctional nature of this compound, possessing both a primary amine and an aryl bromide, makes it a valuable building block for the construction of complex supramolecular and polymeric structures. The primary amine of the aminoethoxy group offers a reactive site for the formation of covalent bonds, such as amides and imines, or non-covalent interactions like hydrogen bonding, which are fundamental to the self-assembly of supramolecular structures.

This compound serves as a reactant in the preparation of dendrimer-like amino amides. Dendrimers are highly branched, well-defined polymers, and the ability of this compound to be incorporated into such architectures highlights its utility in advanced polymer synthesis. The terminal amine can be used as an initiation point for dendritic growth or as a capping agent.

Furthermore, the 6-bromo position on the naphthalene ring is a key functional group for carbon-carbon bond-forming reactions. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This reactivity allows for its integration into conjugated polymers, where the naphthalene unit can contribute to the electronic and photophysical properties of the final material. By strategically employing these coupling reactions, researchers can synthesize precisely defined oligomers or high-molecular-weight polymers incorporating the 2-(2-Aminoethoxy)naphthalene moiety for applications in materials science and electronics.

Exploration in Materials Science for Optoelectronic and Organic Electronic Applications

The naphthalene core is a well-established chromophore and a versatile building block in the field of organic electronics due to its rigid, planar structure and inherent photophysical properties. Naphthalene derivatives are widely explored for their potential in various optoelectronic devices.

Investigations as Components in Organic Semiconductors

Naphthalene is a foundational building block for organic photo-electronic materials, valued for its structural stability and the ease of functionalization through halogenation at its 2- and 6-positions. nih.gov Commercially available precursors like 2-bromonaphthalene (B93597) and 2,6-dibromonaphthalene (B1584627) facilitate a "building-blocks approach" for the convenient synthesis of new organic semiconductor molecules. nih.gov

While this compound itself has not been extensively characterized as a semiconductor, its structural motifs are highly relevant. The 6-bromo position serves as a critical synthetic handle for extending the π-conjugated system through cross-coupling reactions, a primary strategy for designing high-performance organic semiconductors. This allows for the fusion of the naphthalene core with other aromatic units to modulate the HOMO/LUMO energy levels and enhance charge transport characteristics.

Derivatives such as naphthalene diimides (NDIs) are recognized as a class of high-performance n-type organic semiconductors. rsc.orgnih.gov NDIs exhibit high electron mobilities and are known for their chemical, thermal, and photochemical stability, making them suitable for air-stable organic field-effect transistors (OFETs). rsc.orggatech.edu The development of monobrominated NDI precursors has been identified as a key step for the scalable synthesis of diverse NDI derivatives with tailored electronic properties. gatech.edu This underscores the strategic importance of the bromo-functionalization on the naphthalene system for creating advanced semiconductor materials.

Potential in Light-Harvesting Systems and Light-Emitting Diodes

The intrinsic fluorescence of the naphthalene ring makes its derivatives prime candidates for use in light-emitting applications. The photophysical properties, including absorption and emission wavelengths, can be precisely tuned by introducing substituents onto the aromatic core. mdpi.com For instance, the introduction of silyl (B83357) groups at the 1- and 4-positions of naphthalene causes a bathochromic (red) shift in the absorption maxima and an increase in fluorescence intensity. mdpi.com

In the field of organic light-emitting diodes (OLEDs), naphthalene derivatives have been successfully employed as blue light emitters. By end-capping a naphthalene core with 2-(diphenylamino)-9,9-diethylfluorene units, researchers have fabricated efficient blue OLEDs. ingentaconnect.com One such device exhibited a luminous efficiency of 2.79 cd/A, a power efficiency of 1.19 lm/W, and an external quantum efficiency of 2.30% at a brightness of 1,000 cd/m², with deep blue Commission Internationale de l'Éclairage (CIE) coordinates of (0.14, 0.12). ingentaconnect.com Similarly, phenylanthracene-substituted naphthalene derivatives have been developed as emitting materials for both blue and white OLEDs. researchgate.net

Strategic Design and Medicinal Chemistry Applications

The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. mdpi.com Its derivatives have been investigated for a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com

Structure-Activity Relationship (SAR) Studies of Naphthalene Derivatives for Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of naphthalene-based compounds. Research has shown that the antimicrobial activity of these derivatives is highly dependent on their physicochemical properties. mdpi.comnih.gov For a series of dihydroxynaphthalene-derived bis-quaternary ammonium (B1175870) compounds (bis-QACs), SAR analysis revealed that while the specific conformation of the naphthalene linker was not a dominant factor, properties such as structural symmetry and especially lipophilicity significantly influenced antibacterial performance. mdpi.comnih.gov

Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological response to naphthalene derivatives. One such study, using the population growth of Tetrahymena pyriformis as a biological endpoint, found that activity could be effectively modeled by considering several substituent parameters. nih.gov The most critical factors were found to be hydrogen acceptance (Ha) and the hydrophobic substituent constant (π), which together accounted for 71% of the variability in biological response. nih.gov Other contributing factors included polar and resonance electronic effects and the substituent's molar connectivity index. nih.gov These findings indicate that the biological activity of a naphthalene derivative like this compound would be influenced by the hydrophobicity of the aminoethoxy side chain and the electronic effects of the bromo substituent.

Design and Synthesis of Novel Antimicrobial Agents Based on the Naphthalene Scaffold

The rise of multidrug-resistant pathogens has spurred the search for new antimicrobial agents, and naphthalene derivatives have emerged as a promising class of compounds. researchgate.net The naphthalene core is a versatile platform for the synthesis of novel biocides effective against a broad spectrum of human pathogens, including highly virulent ESKAPE microorganisms (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). mdpi.comresearchgate.net

A particularly potent class of naphthalene-based antimicrobials are bis-QACs. In one study, a series of novel bis-QACs were synthesized using dihydroxynaphthalenes as the core linker. mdpi.com These compounds demonstrated superior bacteriostatic and bactericidal action compared to commercial mono-QACs. mdpi.comnih.gov The synthesis involves the alkylation of the dihydroxynaphthalene core followed by quaternization to yield the final active compounds. The bromonaphthalene moiety is a key precursor in the synthesis of many naphthalene derivatives, as the bromo group can be readily converted to other functional groups or used in coupling reactions to build the desired molecular architecture. nih.govwikipedia.org

The antimicrobial efficacy of these synthesized compounds has been quantified through measurements of their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The data below highlights the potent activity of select naphthalene-derived bis-QACs against reference strains of ESKAPE pathogens.

Data sourced from Molecules 2024, 29(23), 5526. nih.gov

Development of Anti-inflammatory and Other Therapeutic Analogs

The structural framework of this compound presents a versatile scaffold for the development of novel therapeutic agents. Researchers have explored its functionalization to synthesize a variety of analogs with potential anti-inflammatory and other pharmacological activities. The primary amino group and the bromo-substituted naphthalene core serve as key handles for chemical modification, allowing for the introduction of diverse pharmacophores to modulate biological activity.

One notable therapeutic application stemming from this scaffold is the development of sodium channel blockers. For instance, this compound hydrochloride has been utilized as a crucial reactant in the synthesis of dendrimer-like amino amides. chemicalbook.com These molecules have demonstrated activity as sodium channel blockers, a class of drugs with applications in managing conditions such as epilepsy, cardiac arrhythmias, and neuropathic pain. The synthesis involves leveraging the reactive amino group of the parent molecule to build more complex, branched structures that can effectively interact with sodium ion channels.

While direct and extensive research on the anti-inflammatory properties of a wide range of analogs derived specifically from this compound is not broadly reported in publicly accessible literature, the broader class of naphthalene derivatives has been a significant area of focus in the discovery of anti-inflammatory drugs. For example, various naphthalene derivatives have been synthesized and evaluated for their ability to inhibit key inflammatory mediators. nih.govnih.gov This includes the development of naphthalene-based compounds that target cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. chemicalbook.com The structural motifs present in this compound, particularly the naphthalene core, are found in established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting the potential for its derivatives to exhibit similar mechanisms of action. chemicalbook.com

Research into related naphthalene structures has yielded compounds with significant anti-inflammatory effects. Studies on 2-phenylnaphthalene (B165426) derivatives have shown their capacity to inhibit pro-inflammatory mediators induced by lipopolysaccharides by downregulating key signaling pathways. nih.gov Furthermore, the synthesis of novel 6-methoxy naphthalene derivatives has led to compounds with better anti-inflammatory activity in preclinical models than established drugs like naproxen. nih.gov Investigations into pyrazoline derivatives incorporating a naphthalene moiety have also identified potent anti-inflammatory agents that inhibit phospholipase A2 and the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov

These examples from the broader family of naphthalene-containing compounds underscore the therapeutic potential that could be unlocked through the systematic functionalization of the this compound scaffold. The aminoethoxy side chain offers a prime site for introducing moieties that can enhance potency, selectivity, and pharmacokinetic properties, while the bromine atom on the naphthalene ring can be exploited for cross-coupling reactions to introduce further diversity.

Below is a summary of therapeutic analogs derived from related naphthalene scaffolds, highlighting their biological activities.

Table 1: Therapeutic Analogs Based on Naphthalene Scaffolds

| Derivative Class | Target/Mechanism of Action | Therapeutic Potential |

| Dendrimer-like amino amides | Sodium channel blockade | Anticonvulsant, Antiarrhythmic, Neuropathic pain |

| Naphthalene-pyrazole hybrids | Cyclooxygenase (COX) inhibition | Anti-inflammatory |

| 2-Phenylnaphthalene derivatives | Inhibition of pro-inflammatory mediators (e.g., NO, IL-6, TNF-α) | Anti-inflammatory |

| 6-Methoxy naphthalene derivatives | General anti-inflammatory activity | Anti-inflammatory |

| Pyrazoline-naphthalene conjugates | Inhibition of Phospholipase A2, TNF-α, and IL-6 | Anti-inflammatory |

Future Research Directions and Emerging Trends for 2 2 Aminoethoxy 6 Bromonaphthalene

Development of Enantioselective and Asymmetric Synthetic Methodologies

The presence of the aminoethoxy side chain in 2-(2-Aminoethoxy)-6-bromonaphthalene introduces the potential for chirality. While the parent molecule is achiral, modifications to the side chain or the naphthalene (B1677914) ring could generate stereocenters. The synthesis of enantiomerically pure forms of such derivatives is a significant goal, as chirality is crucial in applications ranging from pharmaceuticals to chiral sensors and asymmetric catalysis. Future research is expected to focus on developing robust methods for asymmetric synthesis.

One primary approach involves the use of chiral starting materials. For instance, the synthesis could start from enantiomerically pure 2-aminoethanol derivatives, thereby introducing a stereocenter in the ethoxy portion of the side chain. Another strategy is the application of catalyst-controlled asymmetric reactions. This could involve a chiral catalyst, such as a Brønsted acid or a transition metal complex, to control the stereochemical outcome of the etherification reaction between 6-bromo-2-naphthol (B32079) and an appropriate aminoethyl precursor. Furthermore, enzymatic strategies, which are known for their high enantioselectivity under mild conditions, could be explored for the kinetic resolution of a racemic mixture of a chiral precursor or for the direct enantioselective synthesis.

| Asymmetric Strategy | Description | Potential Advantages | Key Research Challenges |

|---|---|---|---|

| Chiral Pool Synthesis | Utilization of readily available, enantiomerically pure starting materials, such as (R)- or (S)-2-aminoethanol derivatives. | Straightforward, predictable stereochemical outcome. | Limited availability and cost of some chiral precursors. |

| Catalytic Asymmetric Synthesis | Employing a chiral catalyst (e.g., chiral phosphoric acid, transition metal-ligand complex) to induce enantioselectivity in a key bond-forming step. | High atom economy; small amounts of catalyst can generate large quantities of chiral product. | Development and screening of suitable catalysts; optimization of reaction conditions for high enantiomeric excess (ee). |

| Enzymatic Resolution | Using enzymes (e.g., lipases, proteases) to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. | High selectivity, mild reaction conditions, environmentally benign. | Identification of suitable enzymes; separation of the product from the remaining starting material can be challenging. |

Exploration of Novel Catalytic Transformations for Enhanced Functionalization

The this compound structure possesses two key handles for synthetic diversification: the aryl bromide and the primary amine. Modern catalytic methods offer a powerful toolkit to selectively modify these positions, paving the way for a vast library of new derivatives with tailored properties.

The carbon-bromine bond is an ideal site for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki coupling (to form C-C bonds with boronic acids), Sonogashira coupling (to form C-C triple bonds with terminal alkynes), and Buchwald-Hartwig amination (to form C-N bonds with amines) could be employed to introduce a wide array of functional groups at the 6-position of the naphthalene ring. These modifications can dramatically alter the electronic and steric properties of the molecule.

The amino group, in conjunction with the naphthalene core, opens possibilities for C-H functionalization reactions. The aminoethoxy group could act as a directing group, enabling regioselective catalytic modification of specific C-H bonds on the naphthalene ring, a highly atom-economical strategy for building molecular complexity. Such transformations could install new substituents at positions that are otherwise difficult to access.

| Reaction Type | Target Site | Reagents/Catalysts | Potential New Functionality |

|---|---|---|---|

| Suzuki Coupling | C6-Br | Pd catalyst, boronic acid (R-B(OH)₂) | Aryl, heteroaryl, alkyl groups |

| Sonogashira Coupling | C6-Br | Pd/Cu catalyst, terminal alkyne (R-C≡CH) | Alkynyl groups for further reaction or materials applications |

| Buchwald-Hartwig Amination | C6-Br | Pd catalyst, amine (R₂NH) | Secondary or tertiary amine groups |

| C-H Amination/Alkylation | Naphthalene C-H bonds | Rh, Ru, or Ag catalysts, directing group assistance | Direct introduction of amine or alkyl groups at specific positions |

Design of Multifunctional Nanosystems Incorporating this compound

Naphthalene derivatives are widely used as fluorescent probes due to their excellent photophysical properties. The structure of this compound is particularly reminiscent of the PRODAN (6-propionyl-2-dimethylaminonaphthalene) family of dyes, which are known for their environment-sensitive fluorescence. These dyes exhibit a phenomenon known as solvatochromism, where their emission wavelength shifts depending on the polarity of their local environment, making them powerful tools for studying membranes and proteins.

Future research will likely focus on transforming this compound into novel fluorescent probes. By applying the catalytic transformations described previously, an electron-withdrawing group could be installed at the 6-position (replacing the bromine) to create a "push-pull" electronic system with the electron-donating aminoethoxy group at the 2-position. This is a classic design for creating solvatochromic and environment-sensitive fluorophores.

These tailored fluorescent molecules could then be incorporated into multifunctional nanosystems. For example, the probe could be covalently attached to or encapsulated within silica (B1680970) nanoparticles, polymers, or liposomes. Such nanosystems could function as sensors for detecting specific analytes like metal ions or changes in pH. Moreover, by attaching targeting ligands (e.g., antibodies, peptides) to the surface of the nanoparticle, these systems could be directed to specific cells or tissues for bioimaging applications.

| Nanosystem Component | Function | Example Material |

|---|---|---|

| Core Scaffold | Provides structural integrity and carries other components. | Silica Nanoparticles, Polymeric Micelles, Liposomes |

| Signaling Unit | Provides a detectable signal (e.g., fluorescence). | Derivative of this compound |

| Recognition Element | Binds selectively to a target analyte (e.g., metal ion, protein). | Chelating agents, Aptamers |

| Targeting Ligand | Directs the nanosystem to a specific biological location. | Antibodies, Folic Acid, Peptides |

Integration with Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

The development of new synthetic methods and functional materials requires a deep understanding of the underlying chemical processes. Advanced spectroscopic techniques are indispensable for elucidating reaction mechanisms, characterizing new compounds, and understanding their dynamic behavior.

For the synthetic transformations proposed, real-time monitoring using in-situ spectroscopic methods like ReactIR (FT-IR) or process NMR would be invaluable. These techniques can track the concentration of reactants, intermediates, and products as the reaction progresses, providing critical data for optimizing reaction conditions and uncovering mechanistic details.

For the characterization of new fluorescent probes based on the this compound scaffold, a suite of advanced photophysical techniques will be essential. Time-resolved fluorescence spectroscopy can reveal information about the excited-state lifetime and dynamics, which is crucial for understanding the probe's sensitivity to its environment. Absorption and emission spectroscopy in various solvents will be used to quantify the solvatochromic properties. High-resolution NMR and mass spectrometry will confirm the structure of newly synthesized molecules, while techniques like single-crystal X-ray diffraction could provide definitive structural proof. Combining experimental data with quantum chemical calculations will further illuminate the structure-property relationships of these novel naphthalene derivatives.

常见问题

Basic Questions

Q. What are the recommended synthetic routes for 2-(2-Aminoethoxy)-6-bromonaphthalene?

- Methodology :

-

Step 1 : Bromination of naphthalene derivatives. Evidence from the synthesis of 6-bromo-2-methoxynaphthalene (EP0968163) suggests regioselective bromination at the 6-position using dibromine or HBr under controlled conditions .

-

Step 2 : Introduction of the 2-aminoethoxy group. A nucleophilic substitution reaction can be employed, where 2-bromo-6-naphthol reacts with a protected aminoethoxy precursor (e.g., Boc-protected 2-aminoethanol). Deprotection with HCl yields the final compound. This parallels PEGylation strategies using Boc-protected amines .

-

Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation of the amino group. Monitor reaction progress via TLC or HPLC .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | HBr, CuCl₂, 80°C | 65-75 | >95% |

| Ether Formation | Boc-NH-PEG-OH, K₂CO₃, DMF | 50-60 | >90% |

| Deprotection | HCl/EtOAc, RT | 85-90 | >98% |

Q. What safety precautions are necessary when handling this compound?

- Hazard Mitigation :

-

Skin/Eye Protection : Use nitrile gloves and goggles. The aminoethoxy group may cause irritation, as seen in 2-(2-aminoethoxy)ethanol .

-

Reactivity : Avoid contact with strong acids (e.g., HCl, H₂SO₄) or reducing agents (e.g., LiAlH₄), which may trigger violent reactions or hydrogen gas release .

-

Storage : Store in glass or PTFE containers at –20°C under nitrogen. Metal containers (e.g., aluminum) are incompatible .

Q. How should researchers characterize this compound?

- Analytical Techniques :

- NMR : ¹H NMR (DMSO-d₆) expects signals at δ 8.2–7.1 ppm (naphthalene protons), δ 4.1 ppm (–OCH₂CH₂NH₂), and δ 2.8 ppm (–NH₂). Compare with 2-bromo-6-fluoronaphthalene (δ 8.3–7.3 ppm) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 296.1 (C₁₂H₁₂BrNO).

- HPLC : Use a C18 column (MeCN/H₂O gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How can the bromine substituent be utilized in further functionalization?

- Cross-Coupling Reactions :

-

Suzuki-Miyaura : React with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/Na₂CO₃ in THF/H₂O to form biaryl derivatives. Yields >70% are achievable, as demonstrated in bromonaphthalene analogs .

-

Buchwald-Hartwig Amination : Introduce amines via Pd₂(dba)₃/Xantphos catalysis. This is critical for generating pharmacophores in medicinal chemistry .

- Mechanistic Insight : Monitor reaction intermediates via LC-MS to optimize catalytic conditions.

Q. How can the aminoethoxy group be exploited for bioconjugation or probe design?

- Fluorescent Probes :

-

Badan Analogs : The amino group can react with bromoacetyl derivatives (e.g., 6-bromoacetyl-2-dimethylaminonaphthalene) to create environmentally sensitive fluorophores for protein labeling .

-

PEGylation : Conjugate with activated esters (e.g., NHS-PEG) to enhance solubility or biocompatibility. Biotin-PEG7-amine derivatives (594.8 g/mol) exemplify this strategy .

- Data Table :

| Application | Reaction Partner | Product Use |

|---|---|---|

| Fluorescent Labeling | Bromoacetyl chloride | Protein interaction studies |

| Drug Delivery | NHS-PEG-maleimide | Targeted therapeutics |

Q. How to resolve contradictions in reported synthetic yields for brominated naphthalenes?

- Case Study :

-

reports 65–75% yield for bromination using HBr/CuCl₂, while cites lower yields (~50%) for similar steps.

-

Resolution : Optimize stoichiometry (1:1.2 naphthol:HBr) and reaction time (4–6 hrs). Impurities from di-brominated byproducts can be minimized via column chromatography (silica gel, hexane/EtOAc) .

- Validation : Use ¹H NMR to confirm regioselectivity and GC-MS to quantify byproducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。